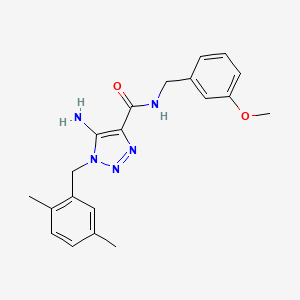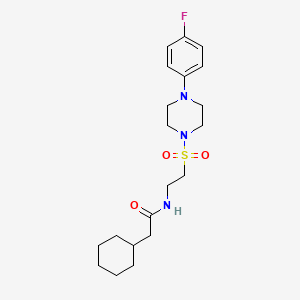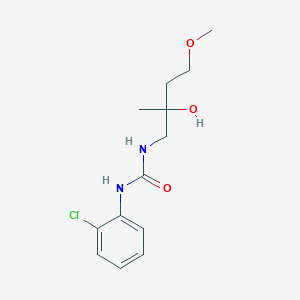
1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea, also known as CHMU, is a synthetic compound that has been studied for its potential therapeutic effects in various diseases. Its unique structure and mechanism of action make it an interesting subject for scientific research. In
Scientific Research Applications
Environmental Degradation Studies
Research on substituted ureas, such as monolinuron and linuron, in environmental contexts suggests potential for studying the photodegradation and hydrolysis behaviors of 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea in water. These studies can provide insights into its environmental stability and degradation pathways, which are critical for assessing its environmental impact (Gatidou & Iatrou, 2011).
Corrosion Inhibition
Investigations into the corrosion inhibition properties of similar organic compounds in acidic solutions indicate that 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea might also serve as an effective corrosion inhibitor for metals. These compounds can form protective layers on metal surfaces, significantly reducing corrosion rates (Bahrami & Hosseini, 2012).
Anticancer Potential
The structural similarity to 1-aryl-3-(2-chloroethyl) ureas, which have shown cytotoxic effects against human adenocarcinoma cells, suggests that 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea may have potential applications in anticancer research. These compounds could serve as leads for the development of new anticancer agents (Gaudreault et al., 1988).
Antimicrobial Applications
The development of novel urea derivatives has shown significant antimicrobial properties, indicating that 1-(2-Chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea could be explored for its antimicrobial efficacy. These compounds could contribute to the development of new antimicrobial agents for treating various bacterial infections (Rani et al., 2014).
properties
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxy-4-methoxy-2-methylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3/c1-13(18,7-8-19-2)9-15-12(17)16-11-6-4-3-5-10(11)14/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIPQMXTMFBXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)NC1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[2-[4-[benzyl(methyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2836970.png)

![N-[4-(4-methylpiperazino)phenyl]-1-indolinecarboxamide](/img/structure/B2836973.png)

![3-benzyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2836977.png)
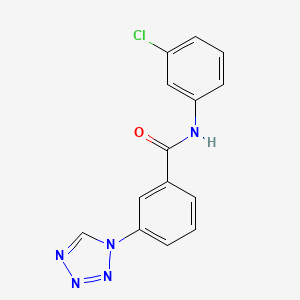
![(1S,6S)-2,2-Difluoro-7-oxabicyclo[4.1.0]heptane](/img/structure/B2836979.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2836981.png)
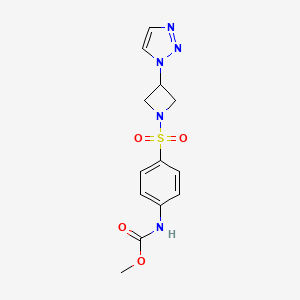
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(4-fluorophenoxy)-N-methylacetamide](/img/structure/B2836984.png)
